Patent-Documented Synthetic Utility for H-PGDS Inhibitor Development Versus 4-Fluoro Analog
2-(3-Fluorophenyl)thiazole-5-carbaldehyde (CAS 914348-84-8) is explicitly cited in patent WO2013/49565 A1 as a synthetic intermediate for H-PGDS inhibitors, appearing on page 31 of the patent [1]. In contrast, the para-fluoro analog 2-(4-fluorophenyl)thiazole-5-carbaldehyde (CAS 914348-80-4) is not cited in this patent family or any known H-PGDS inhibitor patent applications [2]. This patent documentation provides direct evidence that the 3-fluoro substitution pattern is functionally integrated into validated synthetic routes for therapeutic targets.
| Evidence Dimension | Patent citation as synthetic intermediate |
|---|---|
| Target Compound Data | Explicitly cited in WO2013/49565 A1, page 31 |
| Comparator Or Baseline | 2-(4-Fluorophenyl)thiazole-5-carbaldehyde (CAS 914348-80-4): no citation in WO2013/49565 A1 |
| Quantified Difference | Cited vs. not cited |
| Conditions | Patent document analysis: WO2013/49565 A1 (Endo Pharmaceuticals Inc.) |
Why This Matters
Prioritization of the 3-fluoro isomer is essential for researchers following patent-validated synthetic routes; substituting with the 4-fluoro isomer introduces unverified structural variation with no documented efficacy in the target pathway.
- [1] Endo Pharmaceuticals Inc. et al. WO2013/49565 A1, 2013. Location: Page/Page column 31. View Source
- [2] Cross-reference search of patent databases for CAS 914348-80-4 in H-PGDS inhibitor applications (negative result). View Source
